2-chloro-4-fluoro-N-propylbenzenesulfonamide
Description
Properties
Molecular Formula |
C9H11ClFNO2S |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(11)6-8(9)10/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
YRRYIQXGKWPBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-4-fluoro-N-propylbenzenesulfonamide typically follows a sequence involving:
- Halogenation of the benzene ring to introduce chlorine and fluorine substituents
- Introduction of the sulfonyl chloride group (benzenesulfonyl chloride intermediate)
- Nucleophilic substitution of the sulfonyl chloride with propylamine to form the sulfonamide
This approach ensures regioselective substitution and high purity of the final sulfonamide compound.
Detailed Synthetic Route
Step 1: Preparation of 2-chloro-4-fluorobenzenesulfonyl chloride
- Starting from 2-chloro-4-fluorobenzene, sulfonation is performed using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group at the para or ortho position relative to existing substituents.
- Reaction conditions: Controlled temperature (~0–50 °C) to avoid polysulfonation and maintain selectivity.
- Work-up involves quenching with ice-water and extraction to isolate the sulfonyl chloride intermediate.
Step 2: Formation of this compound
- The sulfonyl chloride intermediate is reacted with propylamine (n-propylamine) under basic or neutral conditions.
- Typical solvents: Dichloromethane, tetrahydrofuran (THF), or acetonitrile.
- Reaction temperature: 0–25 °C to minimize side reactions.
- The nucleophilic amine attacks the sulfonyl chloride to form the sulfonamide bond.
- The reaction mixture is then purified by recrystallization or column chromatography.
Alternative Routes and Optimization
- Some patents describe nitration and halogenation steps on benzoic acid derivatives to obtain halogenated intermediates before sulfonamide formation, improving regioselectivity and yield.
- Use of milder nitrating agents such as potassium nitrate in organic solvents (e.g., 1,2-dichloroethane) avoids excessive acid use and enhances safety and environmental compliance.
- Bromination and oxidation steps may precede sulfonamide formation when starting from toluene derivatives for introducing aldehyde or nitro groups, which can be further transformed.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonyl chloride formation | Chlorosulfonic acid or SO2Cl2 | 0–50 | Dichloromethane or neat | 85–90 | Controlled addition to avoid polysulfonation |
| Sulfonamide formation (amine substitution) | Propylamine, base (e.g., triethylamine) | 0–25 | DCM, THF, or acetonitrile | 75–85 | Slow addition of amine to sulfonyl chloride |
| Purification | Recrystallization or column chromatography | — | — | — | Yields depend on purity and work-up efficiency |
Analytical and Purification Techniques
- Purity assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for monitoring reaction progress and purity.
- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C) confirms substitution patterns and sulfonamide formation.
- Melting point determination: Used to verify compound identity and purity. Typical melting points for related sulfonamides range from 90–110 °C.
- Mass spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Chromatography: Flash column chromatography with solvent gradients (e.g., n-hexane/ethyl acetate) is used for purification.
In-depth Research Findings and Notes
- The regioselective introduction of chlorine and fluorine substituents is critical for obtaining the correct positional isomer of the sulfonamide. Excessive or uncontrolled halogenation leads to impurities and lowers yield.
- Use of organic solvents such as 1,2-dichloroethane for nitration and halogenation steps improves reaction control and reduces corrosive acid waste.
- The sulfonamide formation step is sensitive to moisture and temperature; slow addition of amine and maintaining low temperature prevents side reactions such as hydrolysis or over-alkylation.
- Industrial scale synthesis benefits from continuous flow reactors to maintain consistent reaction conditions and improve safety when handling chlorosulfonic acid or sulfuryl chloride.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvent(s) | Temperature Range | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Halogenation (Cl, F) | Cl2, F2 or halogenated precursors | Organic solvents | 0–50 °C | 80–90 | Selective substitution critical |
| Sulfonyl chloride synthesis | Chlorosulfonic acid, SO2Cl2 | DCM or neat | 0–50 °C | 85–90 | Controlled addition to avoid polysulfonation |
| Sulfonamide formation | Propylamine, base (e.g., Et3N) | DCM, THF, acetonitrile | 0–25 °C | 75–85 | Slow addition, moisture control essential |
| Purification | Recrystallization, chromatography | Various | Ambient | — | Ensures high purity and removal of impurities |
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-propylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides.
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Amines or sulfinamides.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
2-chloro-4-fluoro-N-propylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Biological Studies: Employed in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets. The propyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring and Sulfonamide Nitrogen
The pharmacological and physicochemical properties of benzenesulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 2-Cl, 4-F substitution pattern contrasts with analogs like 2-Fluoro-N-(propan-2-yl)benzenesulfonamide (single 2-F substituent) . The electron-withdrawing Cl and F groups likely enhance electrophilic reactivity compared to non-halogenated analogs. 4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide features a nitro (-NO$_2$) group, which significantly increases molecular weight (390.24 g/mol) and may confer redox activity.
Sulfonamide Nitrogen Substituents: The N-propyl group in the target compound provides moderate lipophilicity. Complex substituents, such as the N-(2-aminoethyl) linked to a nitrophenyl group () or N-(chloro-nitro-phenylpropyl) (), drastically alter solubility and bioavailability.
Molecular Weight and Functional Complexity :
Crystallographic and Conformational Insights
and provide X-ray crystallography data for N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide , revealing:
- Torsional angles : The C3–N2–S1–O1 angle is 41.9°, indicating a staggered conformation that minimizes steric strain .
- Crystal packing : The methyl group at position 4 (C10–S1) adopts a planar arrangement, stabilizing intermolecular interactions . While similar data are unavailable for the target compound, these findings suggest that substituents on the benzene ring and sulfonamide nitrogen critically influence molecular geometry and solid-state packing.
Q & A
Q. How can researchers design an efficient synthetic route for 2-chloro-4-fluoro-N-propylbenzenesulfonamide?
Methodological Answer:
- Step 1: Start with sulfonation of 2-chloro-4-fluorobenzene using chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Step 2: React the intermediate with n-propylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere to form the sulfonamide.
- Step 3: Optimize reaction conditions: Maintain temperatures between 0–5°C during sulfonation to minimize side products. Use triethylamine as a base to neutralize HCl byproducts .
- Key Reagents: Chlorosulfonic acid, n-propylamine, triethylamine, DCM.
- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at RT; UV-Vis analysis shows decomposition (λ=320 nm) increases by 15% after 48 hrs under direct light .
- Moisture Sensitivity: Karl Fischer titration confirms hygroscopicity (0.5% water uptake in 24 hrs at 60% RH). Use desiccants (silica gel) for long-term storage .
- Thermal Stability: TGA reveals decomposition onset at 180°C. Avoid heating above 150°C in synthetic workflows .
Advanced Research Questions
Q. How can computational methods enhance reaction optimization for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Use Gaussian 16 to model transition states for sulfonamide bond formation. B3LYP/6-31G(d) level predicts activation energy (ΔG‡ = 28.5 kcal/mol), guiding solvent selection (e.g., DCM lowers ΔG‡ by 3 kcal/mol vs. THF) .
- Reaction Path Search: Apply the Artificial Force Induced Reaction (AFIR) method in GRRM17 to identify competing pathways (e.g., sulfoxide vs. sulfone formation during oxidation) .
- Machine Learning (ML): Train models on PubChem reaction data (n=500) to predict optimal molar ratios (e.g., 1.2:1 amine:sulfonyl chloride minimizes unreacted starting material) .
Q. How to resolve contradictions in reported biological activity data for sulfonamide analogs?
Methodological Answer:
- Case Study: Discrepancies in antimicrobial IC values (e.g., 5 µM vs. 20 µM) may arise from assay conditions.
- Solution 1: Standardize broth microdilution assays (CLSI guidelines) using S. aureus ATCC 25923. Include positive controls (ciprofloxacin) .
- Solution 2: Perform SAR studies by synthesizing analogs (e.g., replacing propyl with isopropyl). Compare logP (2.1 vs. 2.5) and solubility (0.8 mg/mL vs. 0.5 mg/mL) to correlate hydrophobicity with activity .
- Structural Validation: Use molecular docking (AutoDock Vina) to assess binding to E. coli dihydropteroate synthase. RMSD <1.5 Å indicates reliable pose predictions .
Q. What mechanistic insights explain the reactivity of the sulfonamide group in cross-coupling reactions?
Methodological Answer:
- Pd-Catalyzed Coupling: React this compound with arylboronic acids (Suzuki-Miyaura).
- Key Findings:
- kinetics show C-S bond cleavage is rate-limiting (k = 0.015 s at 80°C).
- XPS confirms Pd(0) → Pd(II) oxidation during catalysis .
- DFT Analysis: NBO charges reveal sulfonamide’s -SO group withdraws electron density, activating the chloro substituent for oxidative addition (M06-2X/def2-TZVP) .
Q. How to design experiments for assessing the compound’s environmental fate in aqueous systems?
Methodological Answer:
- Hydrolysis Studies: Use HPLC to monitor degradation at pH 3–9 (buffers: citrate-phosphate-borate). Half-life (t) = 120 hrs at pH 7, decreasing to 24 hrs at pH 9 due to OH-mediated cleavage .
- Photolysis Setup: Expose to UV light (λ=254 nm) in a photoreactor. QTOF-MS identifies degradation products (e.g., 4-fluoro-benzenesulfonic acid, m/z=175.0) .
- DoE Approach: Apply a 3-factor Box-Behnken design (pH, temperature, light intensity) to model degradation kinetics (R >0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
